Caesalmin B

Descripción general

Descripción

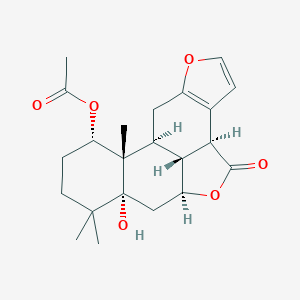

Caesalmin B is a furanoditerpenoid lactone isolated from the plant Caesalpinia minax. This compound has garnered attention due to its notable antiviral properties . It belongs to the cassane diterpenoid family, which is known for its diverse pharmacological activities, including anti-inflammatory, antitumor, antimalarial, antimicrobial, antiviral, antioxidant, and antinociceptive properties .

Métodos De Preparación

Caesalmin B is typically isolated from the seeds of Caesalpinia minax. The extraction process involves the use of organic solvents such as dichloromethane (CH₂Cl₂) to obtain the crude extract, which is then subjected to various chromatographic techniques to purify the compound.

Análisis De Reacciones Químicas

Caesalmin B undergoes several types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a model compound for studying the reactivity of furanoditerpenoids and their derivatives.

Mecanismo De Acción

The mechanism by which Caesalmin B exerts its effects involves several molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB and MAPK .

Comparación Con Compuestos Similares

Caesalmin B can be compared to other cassane diterpenoids such as Caesalmin C, Caesalmin J, and Caesalpinins. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities .

Similar Compounds

- Caesalmin C

- Caesalmin J

- Caesalpinin A

- Caesalpinin B

These compounds, like this compound, exhibit a range of pharmacological activities, but each has unique properties that make them suitable for different applications .

Actividad Biológica

Caesalmin B, a compound derived from the seeds of Caesalpinia minax, is a member of the cassane-type diterpenoids. This compound has garnered attention due to its diverse biological activities, including antiviral, anti-inflammatory, and cytotoxic properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a furanoditerpenoid lactone. Its structure is characterized by a complex arrangement of carbon rings and functional groups that contribute to its biological activity.

1. Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A study highlighted its potential against various viral infections, particularly through mechanisms involving inhibition of viral replication.

- Mechanism of Action : The compound interacts with viral proteins, inhibiting their function and thereby preventing the virus from replicating within host cells.

Table 1: Antiviral Activity of this compound

2. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects, which are crucial in managing conditions characterized by excessive inflammation.

- Study Findings : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages.

Table 2: Anti-inflammatory Effects of this compound

3. Cytotoxic Activity

The cytotoxicity of this compound has been evaluated against various cancer cell lines, showing promising results in inducing apoptosis.

- Case Study : A study on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Propiedades

IUPAC Name |

[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBMHMVGIRRPBD-XTVZKPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Caesalmin B and related compounds from Caesalpinia crista?

A1: Research indicates that this compound, alongside other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, exhibits in vitro antimalarial activity against the growth of Plasmodium falciparum. [, ] While the precise mechanism of action remains unelaborated, these compounds demonstrate dose-dependent inhibition of parasite growth. Notably, a closely related compound, Norcaesalpinin E, exhibited the most potent inhibitory activity within this group. []

Q2: Which structural features are characteristic of this compound and its related diterpenes?

A2: this compound belongs to the cassane-type diterpenes, a class of compounds characterized by a specific tetracyclic carbon skeleton. While the provided abstracts do not explicitly detail this compound's structure, they highlight that spectroscopic analyses, including techniques like NMR and mass spectrometry, were crucial in elucidating the structures of these compounds. [, ] Researchers interested in the detailed structural characterization of this compound would need to consult the full research articles or associated supplementary information for specific spectroscopic data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.